4-(Prop-2-yn-1-yl)oxan-4-amine
Description
4-(Prop-2-yn-1-yl)oxan-4-amine is a tetrahydropyran (oxane) derivative featuring a propargyl (prop-2-yn-1-yl) group and an amine (-NH₂) substituent at the 4-position of the six-membered oxygen-containing ring. Its molecular formula is C₈H₁₃NO, with a molecular weight of 139.19 g/mol .
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
4-prop-2-ynyloxan-4-amine |
InChI |
InChI=1S/C8H13NO/c1-2-3-8(9)4-6-10-7-5-8/h1H,3-7,9H2 |
InChI Key |
JINOEYFTIFTCAP-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1(CCOCC1)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(Prop-2-yn-1-yl)oxan-4-amine can be achieved through several methods. One common approach involves the copper(II) chloride-catalyzed three-component coupling of cyclohexanone, amines, and alkynes under solvent-free conditions . This method is advantageous due to its simplicity and efficiency. Industrial production methods typically involve similar catalytic processes, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
4-(Prop-2-yn-1-yl)oxan-4-amine undergoes various chemical reactions, including:
Oxidation: Visible-light-induced oxidative formylation with molecular oxygen, producing formamides.
Substitution: Reactions with different nucleophiles can lead to the formation of various substituted derivatives.
Reduction: Hydrogenation reactions can convert the alkyne group to an alkane.
Common reagents used in these reactions include molecular oxygen, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Prop-2-yn-1-yl)oxan-4-amine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Prop-2-yn-1-yl)oxan-4-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, in oxidative formylation reactions, the compound acts as a photosensitizer, generating singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the reaction mechanism.
Comparison with Similar Compounds
Structural and Molecular Comparison
The table below compares 4-(Prop-2-yn-1-yl)oxan-4-amine with structurally related oxan-4-amine derivatives, highlighting substituent variations and their implications:
Physicochemical Properties
- Solubility : The amine group in all analogs enhances water solubility, though bulky substituents may counteract this effect.
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